3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid
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Overview
Description
3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a 4-chloro-2-fluorophenyl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-2-fluoroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then reacted with 3-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzoic acid
- 4-Chloro-2-fluoroaniline
- 3-Aminobenzoic acid
Uniqueness
3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid is unique due to the presence of both a carbamoyl group and a 4-chloro-2-fluorophenyl group on the benzoic acid core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H10ClFN2O3 |
---|---|
Molecular Weight |
308.69 g/mol |
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H10ClFN2O3/c15-9-4-5-12(11(16)7-9)18-14(21)17-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
InChI Key |
RDBMQTKWTUBWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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